Journal Name:Journal of Inclusion Phenomena and Macrocyclic Chemistry
Journal ISSN:1388-3127
IF:1.925
Journal Website:https://link.springer.com/journal/10847
Year of Origin:0
Publisher:Kluwer Academic Publishers
Number of Articles Per Year:80
Publishing Cycle:
OA or Not:Not
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-05-11 , DOI:
10.1177/10820132231173158
To improve the edible qualities of meatballs, various percentages of pork fat in meatballs were replaced by brown flaxseed flour (BFF) to decrease the fat contents and further optimize the fatty ac...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-27 , DOI:
10.1177/10820132231165545
Date syrup is a very rich nutritional and medicinal product. It can be used alone or mixed with other food products. Now, it is widely used as a natural sweetener instead of harmful sugar in severa...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-05-22 , DOI:
10.1177/10820132231178060
Foodborne pathogens may cause foodborne illness, which is among the major health problems worldwide. Since the therapeutic options for the treatment of the disease are becoming limited as a result of antibacterial resistance, there is an increasing interest to search for new alternatives of antibacterial. Bioactive essential oils from Curcuma sp become potential sources of novel antibacterial substances. The antibacterial activity of Curcuma heyneana essential oil (CHEO) was evaluated against Escherichia coli, Salmonella typhi, Shigella sonnei, and Bacillus cereus. The principal constituents of CHEO are ar-turmerone, β-turmerone, α-zingiberene, α-terpinolene, 1,8-cineole, and camphor. CHEO exhibited the strongest antibacterial activity against E. coli with a MIC of 3.9 µg/mL, which is comparable to that of tetracycline. The combination of CHEO (0.97 µg/mL) and tetracycline (0.48 µg/mL) produced a synergistic effect with a FICI of 0.37. Time-kill assay confirmed that CHEO enhanced the activity of tetracycline. The mixture disrupted membrane permeability of E. coli and induced cell death. CHEO at MIC of 3.9 and 6.8 µg/mL significantly reduced the formation of biofilm in E. coli. The findings suggest that CHEO has the potential to be an alternative source of antibacterial agents against foodborne pathogens, particularly E. coli.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-02 , DOI:
10.1177/10820132231158278
An increased interest has been observed in the application of soybean protein isolate (SPI) into O/W emulsion because of the amphipathic characteristics of SPI. However, at pH around 4.5, SPI was a...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2022-12-13 , DOI:
10.1177/10820132221144482
As food trends evolve towards sustainable, healthy, and mildly processed products, it is essential to consider new food sources, which contribute to positive changes in the food industry and origin...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-26 , DOI:
10.1177/10820132231153500
In baked products, such as muffins, the fat reduction to decrease the caloric content is important without detrimental effects on product quality. Among the fat replacers, emulsion-filled gels impl...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-23 , DOI:
10.1177/10820132231165667
This work aimed to explore the potential use of Rhodomyrtus tomentosa ethanol leaf extract (RTEL) as an alternative food preservative agent for controlling the growth of Staphylococcus aureus. Anti...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-04-26 , DOI:
10.1177/10820132231173021
Turmeric (Curcuma longa) is a highly nutritious rhizomatous herbaceous plant with remarkable chemical composition and biologically active compounds. This study aimed to evaluate the turmeric, ginge...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-12 , DOI:
10.1177/10820132231162170
The effect of UVC (254 nm) treatment on the mould-free shelf-life of par-baked wholemeal, rye and six-grain bread was examined. Currently, these breads are par-baked, wrapped in high-density polyet...
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-07-05 , DOI:
10.1177/10820132231186171
The use of microalgae as a source of food and pharmaceutical ingredients has garnered growing interest in recent years. Despite the rapid growth of the nutraceutical market, knowledge about the potential of bioactive molecules from microalgae remains insufficient. The present study aimed to investigate the biotechnological potential of the green microalga Desmodesmus armatus isolated from a semi-arid region of Brazil. The algal biomass was characterized in terms of gross biochemical composition, exopolysaccharide content, enzymatic inhibition capacity, and antioxidant, antibacterial, and hemolytic activities from solvents of different polarities (water, ethanol, acetone, and hexane). D armatus biomass had 40% of crude protein content, 25.94% of lipids, and 25.03% of carbohydrates. The prebiotic potential of exopolysaccharides from D armatus was demonstrated, which stimulated the growth of Lacticaseibacillus rhamnosus and Lactiplantibacillus plantarum bacteria strains. Moreover, the enzyme inhibition capacity for the proteases chymotrypsin (34.78%-45.8%) and pepsin (16.64%-27.27%), in addition to α-amylase (24.79%) and lipase (31.05%) was confirmed. The antioxidant potential varied between the different extracts, with 2,2-diphenyl-1-picrylhydrazyl sequestration values varying between 17.51% and 63.12%, and those of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) method between 6.82% and 22.89%. In the antibacterial activity test, only the ethanolic extract showed inhibition against Listeria sp. (at minimum inhibitory concentration [MIC] = 256 µg mL-1). This fraction also presented the highest significant levels of hemolysis (31.88%-52.45%). In summary, the data presented in the study suggest the presence of biocompounds with biotechnological and nutraceutical potential in the D armatus biomass. Future studies may evaluate the inclusion of this biomass in foods in order to increase their biological value.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.70 | 53 | Science Citation Index Science Citation Index Expanded | Not |
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